molecular formula C21H32N2O B13805524 Spiro(oxazolidine-5,4'-piperidine), 3,4-diethyl-1'-(1,2,3,4-tetrahydro-2-naphthyl)- CAS No. 52109-31-6

Spiro(oxazolidine-5,4'-piperidine), 3,4-diethyl-1'-(1,2,3,4-tetrahydro-2-naphthyl)-

Cat. No.: B13805524
CAS No.: 52109-31-6
M. Wt: 328.5 g/mol
InChI Key: JTNZLQZXOOINRG-UHFFFAOYSA-N
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Description

This spirocyclic compound features a unique fusion of an oxazolidine ring (5-membered, containing oxygen and nitrogen) and a piperidine ring (6-membered, nitrogen-containing) connected via a spiro carbon. The 3,4-diethyl substituents on the oxazolidine ring and the 1,2,3,4-tetrahydro-2-naphthyl group on the piperidine ring enhance steric and electronic properties, influencing its biological activity and chemical reactivity. Its structural complexity makes it a candidate for therapeutic applications, particularly in anticancer and anti-inflammatory research .

Properties

CAS No.

52109-31-6

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

3,4-diethyl-8-(1,2,3,4-tetrahydronaphthalen-2-yl)-1-oxa-3,8-diazaspiro[4.5]decane

InChI

InChI=1S/C21H32N2O/c1-3-20-21(24-16-22(20)4-2)11-13-23(14-12-21)19-10-9-17-7-5-6-8-18(17)15-19/h5-8,19-20H,3-4,9-16H2,1-2H3

InChI Key

JTNZLQZXOOINRG-UHFFFAOYSA-N

Canonical SMILES

CCC1C2(CCN(CC2)C3CCC4=CC=CC=C4C3)OCN1CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the catalytic hydrogenation of naphthalene using nickel catalysts.

    Synthesis of the Piperidine Ring: Piperidine can be synthesized via the hydrogenation of pyridine.

    Formation of the Oxazolidine Ring: This involves the reaction of an amino alcohol with an aldehyde or ketone.

    Spirocyclization: The final step involves the spirocyclization reaction where the tetrahydronaphthalene moiety is fused with the piperidine and oxazolidine rings under specific conditions, often involving acid or base catalysis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, forming various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxazolidine ring, potentially leading to ring-opening reactions.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where nucleophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Spiro Compounds
Compound Name Core Structure Key Substituents Unique Features
Target Compound : Spiro(oxazolidine-5,4'-piperidine), 3,4-diethyl-1'-(1,2,3,4-tetrahydro-2-naphthyl)- Oxazolidine + piperidine 3,4-diethyl (oxazolidine); 1,2,3,4-tetrahydro-2-naphthyl (piperidine) Enhanced lipophilicity and stereochemical complexity due to diethyl and naphthyl groups
3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione Oxazolidine + naphthalene None Oxazolidine fused with naphthalene; lacks piperidine ring
3’-imino-3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-5’-one Oxazolidine + naphthalene Imino group (NH) at position 3’ Increased polarity and reactivity due to imino group
3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] Piperidine + naphthalene None Piperidine replaces oxazolidine; simpler heterocyclic system
2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] Pyrazolo-oxazine + piperidine Naphthyl and propyl groups Multicyclic framework with pyrazole and oxazine rings

Key Observations :

  • The target compound ’s combination of oxazolidine and piperidine rings distinguishes it from analogs with single-heterocycle spiro systems (e.g., piperidine-only or oxazolidine-only) .
  • Substituents like the tetrahydro-2-naphthyl group confer steric bulk and aromatic interactions, enhancing receptor binding compared to simpler alkyl or aryl groups .

Key Observations :

  • Compounds with additional heterocycles (e.g., pyrazolo-oxazine) exhibit niche activities (e.g., neuroprotection), highlighting the role of structural diversity in target selectivity .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties
Compound Name logP Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Target Compound 3.9 0.12 (PBS pH 7.4) 45 (human liver microsomes)
3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione 2.1 1.8 (PBS pH 7.4) 22
3’-imino derivative 1.8 3.5 (PBS pH 7.4) 15
2-(Naphthalen-2-yl)-1'-propyl-spiro[...]oxazine 4.2 0.08 (PBS pH 7.4) 60

Key Observations :

  • The target compound ’s higher logP (3.9 vs. 2.1–4.2) reflects increased lipophilicity due to diethyl and naphthyl groups, favoring membrane permeability but reducing aqueous solubility .
  • Metabolic stability is superior to imino-containing analogs, likely due to reduced oxidative metabolism of the oxazolidine ring .

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